Product packaging for Fmoc-ala-N-carboxyanhydride(Cat. No.:CAS No. 125814-20-2)

Fmoc-ala-N-carboxyanhydride

Cat. No.: B144981
CAS No.: 125814-20-2
M. Wt: 337.3 g/mol
InChI Key: KWBSZLYHMUTNEJ-NSHDSACASA-N
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Description

Fmoc-ala-N-carboxyanhydride is a useful research compound. Its molecular formula is C19H15NO5 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO5 B144981 Fmoc-ala-N-carboxyanhydride CAS No. 125814-20-2

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-11-17(21)25-19(23)20(11)18(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBSZLYHMUTNEJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Background and Significance of Fmoc Alanine N Carboxyanhydride in Polypeptide Chemistry

Overview of Alpha-Amino Acid N-Carboxyanhydrides (NCAs) in Biopolymer Synthesis

Alpha-amino acid N-carboxyanhydrides are cyclic derivatives of amino acids that serve as highly reactive monomers for the synthesis of polypeptides. These five-membered heterocyclic rings are primed for nucleophilic attack, which leads to a ring-opening reaction and the formation of a peptide bond, with the only byproduct being carbon dioxide. This clean and efficient reaction makes NCAs particularly attractive for creating synthetic polypeptides with structures that mimic natural proteins.

The versatility of NCAs allows for the incorporation of a wide array of natural and unnatural amino acids, enabling the design of biopolymers with tailored functionalities. These synthetic polypeptides are finding increasing use in diverse fields such as drug delivery, tissue engineering, and nanotechnology. The ability to control the polymerization of NCAs is crucial for producing polypeptides with predictable molecular weights and low polydispersity, which are essential characteristics for many advanced applications.

Historical Development of NCA Ring-Opening Polymerization (ROP)

The journey of NCA chemistry began in the early 20th century with the pioneering work of Hermann Leuchs, who first synthesized these reactive monomers in 1906. Initially, the polymerization of NCAs was often an unintended consequence of their inherent instability. However, as the understanding of macromolecular science grew, so did the interest in harnessing NCAs for the controlled synthesis of polypeptides.

Significant progress in understanding the mechanisms of NCA polymerization was made in the mid-20th century. Researchers identified two primary polymerization pathways: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). The NAM, typically initiated by primary amines, involves the nucleophilic attack of the initiator on the C5 carbonyl of the NCA ring. This mechanism can lead to a living polymerization, where the polymer chains grow at a steady rate and side reactions are minimized. In contrast, the AMM is often initiated by strong bases and involves the deprotonation of the NCA itself, leading to a more complex and less controlled polymerization. The ability to favor the NAM pathway has been a key focus in the development of controlled NCA ROP.

Scope of Contemporary Research on Fmoc-Alanine N-Carboxyanhydride

While a vast body of research exists on NCA polymerization in general, studies focusing specifically on Fmoc-alanine N-carboxyanhydride are more specialized. Current research involving Fmoc-Ala-NCA often utilizes it as a building block in more complex peptide structures or as a tool for analytical purposes.

One area of research is the use of Fmoc-Ala-NCA in the synthesis of pseudoproline dipeptides. These structures are valuable in solid-phase peptide synthesis for disrupting secondary structure formation that can lead to aggregation and incomplete reactions. Fmoc-Ala-NCA can be used as a precursor to acylate a serine or threonine residue that has been cyclized into an oxazolidine, forming a key intermediate in the synthesis of these useful dipeptide units.

Another application of Fmoc-Ala-NCA is in the development of analytical methods. For instance, it has been used as a derivatizing agent for the chiral separation of amino acids by capillary electrophoresis. nih.govtiscali.cz By reacting Fmoc-L-Ala-NCA with a mixture of D- and L-amino acids, diastereomeric dipeptides are formed that can be separated and quantified, allowing for the sensitive detection of racemization in peptide synthesis. nih.govtiscali.cz

While the homopolymerization of Fmoc-Ala-NCA is not as extensively documented as that of other NCAs, the principles learned from the polymerization of other Fmoc-protected NCAs, such as Fmoc-lysine-NCA, are applicable. These studies demonstrate that the bulky Fmoc group can slow down the polymerization kinetics compared to their unprotected counterparts. However, the resulting polymers exhibit well-defined characteristics with low polydispersity, highlighting the control imparted by the Fmoc protecting group. The synthesis of well-defined poly(L-alanine) is of interest for its ability to form stable α-helical structures, and the use of Fmoc-Ala-NCA provides a controlled route to such materials.

Synthetic Methodologies for Fmoc Alanine N Carboxyanhydride Monomer

Established Synthetic Routes for N-Carboxyanhydrides

Phosgene (B1210022) and Phosgene-Derivative Based Synthesis

The use of phosgene (COCl₂) and its derivatives, such as diphosgene and triphosgene (B27547), is a common and historically significant method for synthesizing NCAs. nih.govmdpi.com This approach involves the direct phosgenation of α-amino acids. nih.gov Triphosgene is often favored as a safer alternative to the highly toxic phosgene gas because it is a solid that can be handled more easily. sapub.orgpmcisochem.fr The reaction mechanism involves a nucleophilic attack on the carbonyl carbon of triphosgene, leading to the in-situ generation of phosgene which then reacts with the amino acid. sapub.org

Despite its efficiency, this method has drawbacks. The reaction between the NCA product and generated hydrogen chloride (HCl) can lead to the formation of α-amino acid acyl chloride and other impurities, which can negatively impact the quality and yield of the final product, especially during scale-up. pmcisochem.fr To mitigate these side reactions, non-basic HCl scavengers like α-pinene can be employed. pmcisochem.frdcu.ie

Fuchs-Farthing Route to N-Carboxyanhydrides

The Fuchs-Farthing method is a widely used approach for preparing NCAs and involves the direct reaction of free α-amino acids with phosgene or its derivatives. nih.govfrontiersin.org This method is particularly well-suited for synthesizing NCAs of N-substituted amino acids and those with reactive side groups. sapub.org The reaction is typically carried out at low temperatures in inert solvents like dioxane or tetrahydrofuran (B95107) (THF). sapub.org

A key challenge in this method is the removal of impurities, such as N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides, which can interfere with subsequent polymerization steps. nih.govmdpi.com Purification often involves washing the NCA solution with water or aqueous sodium bicarbonate to remove residual HCl, followed by rapid drying. nih.govmdpi.com A significant advantage of the Fuchs-Farthing route is that it can produce pure NCA monomers with good yields and without racemization. nih.gov

Method Description Advantages Disadvantages
Phosgene-BasedDirect reaction of amino acids with phosgene or its derivatives. nih.govmdpi.comEfficient and widely applicable. nih.govUse of highly toxic reagents and potential for side reactions. pmcisochem.fr
Fuchs-FarthingDirect phosgenation of free α-amino acids. nih.govfrontiersin.orgGood yields, high purity, no racemization. nih.govRequires careful purification to remove byproducts. nih.govmdpi.com

Leuchs Method for N-Carboxyanhydride Preparation

The Leuchs method, first reported in 1906, involves the cyclization of N-alkoxycarbonyl amino acid halides to form NCAs. frontiersin.orgthieme-connect.deescholarship.org This reaction can be initiated by various reagents that generate an acid halide, such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride. thieme-connect.de The N-benzyloxycarbonyl (Cbz) protected amino acid halides have been found to cyclize more readily than their ethoxy- or methoxycarbonyl counterparts. thieme-connect.de

A significant drawback of the original Leuchs method is the requirement for high temperatures and long reaction times. nih.gov Furthermore, it is not suitable for producing N-dinitrophenyl or N-acyl NCAs. frontiersin.org

Advanced and Green Synthetic Strategies for Fmoc-Ala-N-carboxyanhydride

In recent years, there has been a growing emphasis on developing safer and more sustainable methods for chemical synthesis. This has led to the exploration of halogen-free and non-phosgene approaches, as well as the application of innovative technologies like microflow reactors.

Halogen-Free and Non-Phosgene Approaches

Efforts to move away from hazardous reagents have led to the development of phosgene-free synthetic routes for NCAs. One such method utilizes bis(2,4-dinitrophenyl)carbonate, although this reagent itself is derived from phosgene. rsc.org A greener alternative involves the direct use of carbon dioxide (CO₂) as a C1 source in a reaction with amino acids, facilitated by n-propylphosphonic anhydride (B1165640). rsc.org This method is advantageous as it avoids the direct or indirect use of phosgene and often results in high-purity NCAs without the need for extensive purification. rsc.org

Another approach involves the in-situ generation of phosgene from chloroform (B151607) through a photo-on-demand process. nih.gov This light-controlled reaction offers a safer alternative to handling phosgene directly. researchgate.net

Microflow Reactor Technology for Monomer Synthesis

Microflow reactors offer significant advantages for the synthesis of NCAs, including precise control over reaction time and temperature, which can minimize side reactions and improve product purity. nii.ac.jp Fuse and coworkers have demonstrated the efficient synthesis of NCAs using triphosgene in a microflow reactor. rsc.org

A notable advancement is the use of "basic-to-acidic flash switching" in a microflow reactor. nih.gov This technique allows for the rapid (0.1 seconds) and mild (20 °C) synthesis of NCAs, even those with acid-labile functional groups. nih.gov The rapid change in pH accelerates the desired NCA formation while preventing its undesired ring-opening. nih.gov This technology enables the synthesis of a variety of NCAs that are difficult to prepare using conventional batch methods. nih.gov Furthermore, microflow reactors have been used for the rapid dual activation of α-amino acid N-carboxyanhydrides and alkyl chloroformates to synthesize urethane-protected NCAs with high yields. rsc.org

Advanced Strategy Key Features Benefits
Halogen-Free/Non-PhosgeneUtilizes CO₂ or photo-on-demand phosgenation. rsc.orgnih.govAvoids hazardous reagents, greener process, high purity. rsc.org
Microflow ReactorPrecise control of reaction parameters, rapid mixing. nii.ac.jpReduced side reactions, improved yields, enables synthesis of sensitive compounds. rsc.orgnih.gov

Utilizing n-Propylphosphonic Anhydride in NCA Synthesis

A notable advancement in the synthesis of N-carboxyanhydrides (NCAs), including Fmoc-Ala-NCA, involves the use of n-propylphosphonic anhydride (T3P®). researchgate.netrsc.org This method presents a greener and more efficient alternative to traditional routes that often rely on hazardous reagents like phosgene or its derivatives. rsc.orgresearchgate.net The synthesis is typically a one-pot procedure where the amino acid is reacted with carbon dioxide in the presence of T3P. rsc.org

The key advantages of using T3P include its low toxicity, long shelf life, and ease of handling. rsc.org T3P acts as a powerful dehydrating agent, facilitating the ring-closure of the carbamate (B1207046) intermediate formed from the amino acid and CO2. rsc.org Furthermore, it serves as a water scavenger, which is crucial for protecting the moisture-sensitive NCA product. rsc.org This process generally results in high-purity Fmoc-Ala-NCA (>95%) after a simple aqueous workup, as the byproducts of T3P are water-soluble and easily removed. rsc.orgrsc.org This often eliminates the need for more complex purification techniques like column chromatography. researchgate.net The reaction can be carried out under mild conditions, making it compatible with sensitive functional groups. rsc.orgrsc.org

Table 1: Representative Reaction Conditions for NCA Synthesis using T3P

Parameter Condition Source
Reagent n-Propylphosphonic anhydride (T3P) rsc.org
Co-reagent Carbon Dioxide (CO2) rsc.org
Solvent Acetonitrile (B52724) (MeCN) rsc.org
Temperature 65 °C rsc.org
Pressure (CO2) 300 psi rsc.org

Purity and Stability Considerations in Fmoc-Alanine N-Carboxyanhydride Synthesis

The utility of Fmoc-Ala-NCA as a monomer for ring-opening polymerization (ROP) is highly dependent on its purity and stability. pmcisochem.fr Impurities can initiate unwanted side reactions, while instability leads to monomer degradation, both of which compromise the synthesis of well-defined polypeptides.

Impact of Impurities on Monomer Reactivity and Polymerization

The presence of impurities in the Fmoc-Ala-NCA monomer can have a dramatic negative effect on the outcome of polymerization. mdpi.com Even small quantities of contaminants can lead to poor control over the molecular weight, a broad polydispersity index, and premature termination of the growing polymer chain. pmcisochem.fr

Impurities often possess acidic or nucleophilic characteristics that interfere with the polymerization mechanism. mdpi.com For instance, residual hydrogen chloride (HCl) from older synthesis methods (like the Fuchs-Farthing method) can cause ring-cleavage of the NCA monomer. mdpi.com Other byproducts from such methods can include N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides, which are also detrimental. mdpi.com

The purity of the initial Fmoc-alanine starting material is also critical. Common amino-acid-related impurities include:

Free Amino Acids: Arising from incomplete reaction with the Fmoc protecting group, free alanine (B10760859) can act as an undesired initiator, leading to "double insertion" of the amino acid into the peptide chain. sigmaaldrich.com

β-Alanyl Impurities: These can form from the rearrangement of reagents used to introduce the Fmoc group and can be mistakenly incorporated into the peptide. sigmaaldrich.com

Enantiomeric Impurities: The presence of the D-enantiomer of alanine in the starting material will result in a final polypeptide with incorrect stereochemistry, which can significantly impact its structure and function. sigmaaldrich.com

Table 2: Common Impurities in Fmoc-Ala-NCA Synthesis and Their Effects

Impurity Potential Source Impact on Polymerization Source
Hydrogen Chloride (HCl) Phosgene-based synthesis Causes ring-cleavage of NCA monomer mdpi.com
Free Alanine Incomplete Fmoc protection Acts as an unwanted initiator, causing double insertion sigmaaldrich.com
D-Alanine Starting material contamination Leads to incorrect stereochemistry in the final polypeptide sigmaaldrich.com
N-chloroformyl-amino acid chlorides Phosgene-based synthesis Acts as a reactive impurity affecting polymerization mdpi.com

Strategies for Purification and Storage to Maintain Monomer Integrity

Given the high reactivity and sensitivity of NCAs, rigorous purification and proper storage are essential to maintain the integrity of the Fmoc-Ala-NCA monomer. pmcisochem.fr

Purification Strategies:

Aqueous Washing: For syntheses like the T3P method, a simple workup involving washing the reaction mixture with water or a mild aqueous base solution (e.g., sodium bicarbonate) at low temperatures (~0 °C) is effective. researchgate.netmdpi.com This removes water-soluble byproducts and unreacted reagents.

Drying: After washing, the monomer solution must be rapidly and thoroughly dried to remove residual water, which can otherwise degrade the product. mdpi.com

Recrystallization: For achieving the highest purity, recrystallization from an appropriate solvent system is often employed to remove trace impurities.

Storage Strategies:

Temperature: Fmoc-protected NCAs are relatively stable but should be stored at low temperatures, typically below 0°C, to minimize degradation over time. nih.gov Long-term storage for periods of one to two years is possible under these conditions. nih.gov

Atmosphere: Due to their sensitivity to moisture, NCAs must be stored under a dry, inert atmosphere, such as nitrogen or argon. pmcisochem.fr

Exclusion of Nucleophiles: Storage containers and handling equipment must be scrupulously clean and free of nucleophilic contaminants that could initiate premature polymerization or ring-opening. pmcisochem.fr

By implementing these strategies, the purity and stability of Fmoc-Ala-NCA can be preserved, ensuring its reliability as a monomer for the synthesis of high-quality polypeptides. pmcisochem.frnih.gov

Mechanistic and Kinetic Investigations of Fmoc Alanine N Carboxyanhydride Polymerization

Fundamental Mechanisms of N-Carboxyanhydride Ring-Opening Polymerization

The ROP of NCAs can proceed through several pathways, with the most prominent being the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). The balance between these two is dictated by the initiator's properties and the monomer's structure.

Normal Amine Mechanism (NAM)

The Normal Amine Mechanism is a nucleophilic ring-opening chain growth process initiated by protic nucleophiles, such as primary and some secondary amines. mdpi.comillinois.edursc.orgdcu.ie In this pathway, the initiator's amine group performs a nucleophilic attack on the C5 carbonyl carbon of the Fmoc-Ala-NCA ring. dcu.ieresearchgate.net This step leads to the opening of the anhydride (B1165640) ring and the formation of a carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to generate a new primary amine terminus on the growing polymer chain. dcu.ieuoi.gr This new amine end-group then attacks the next NCA monomer, continuing the propagation.

The NAM is generally favored for producing well-defined polypeptides with predictable molecular weights and low polydispersity because initiation is often faster than propagation, ensuring that all chains grow at a similar rate. dcu.ieuoi.gr Density Functional Theory (DFT) calculations have confirmed that for the polymerization of L-alanine-NCA, the rate-determining step in the NAM is the initial amine addition to the carbonyl group, rather than the subsequent decarboxylation. acs.org However, the bulky Fmoc group on Fmoc-Ala-NCA introduces significant steric hindrance, which can slow the reaction kinetics compared to less hindered NCAs. mdpi.com

Activated Monomer Mechanism (AMM)

The Activated Monomer Mechanism is favored when using strong, non-nucleophilic bases as initiators, such as tertiary amines. mdpi.comillinois.edumpg.de Instead of acting as a nucleophile, the base deprotonates the NCA monomer at the nitrogen atom (N3 position) of the ring. mdpi.commpg.de This creates a highly reactive NCA anion, or "activated monomer." This anion then acts as the nucleophile, attacking the C5 carbonyl of another NCA monomer to initiate chain growth. dcu.iempg.de

This mechanism can lead to very rapid polymerization and high molecular weight polymers. mpg.ded-nb.info However, it often results in poor control over the polymerization, leading to broad molecular weight distributions (high polydispersity). mpg.ded-nb.info This lack of control arises because the initiator is regenerated during the process and can activate multiple monomers simultaneously, leading to uncontrolled initiation events. mpg.de Furthermore, the propagating chain has two active sites, which can contribute to a broader distribution of polymer chain lengths. mpg.de

Co-existence and Mechanistic Interplay in Fmoc-Ala-NCA Polymerization

In many NCA polymerization systems, the NAM and AMM are not mutually exclusive and can coexist, particularly when using secondary amine initiators or mixed initiator systems. dcu.iempg.de The balance between the two pathways is delicate and depends on the relative basicity and nucleophilicity of the initiator and the propagating chain end. uoi.grmpg.de

For a sterically hindered monomer like Fmoc-Ala-NCA, the bulky Fmoc group could potentially influence this balance. While the steric hindrance would slow down the nucleophilic attack required for the NAM mdpi.com, it could also hinder the deprotonation step of the AMM. The precise interplay for Fmoc-Ala-NCA would depend on the specific initiator and reaction conditions, but it is plausible that achieving a well-controlled polymerization would require careful tuning to favor the NAM pathway while minimizing competing side reactions associated with the AMM. researchgate.net

Initiator Systems for Controlled Polymerization of Fmoc-Ala-N-carboxyanhydride

The choice of initiator is critical for controlling the polymerization of NCAs. The initiator's chemical nature determines the dominant mechanistic pathway and, consequently, the final polymer's characteristics.

Primary and Secondary Amine Initiators

Primary amines are the most common initiators for achieving a controlled ROP of NCAs via the NAM. illinois.eduuoi.gr Their high nucleophilicity allows for efficient initiation, and because the initiator becomes covalently bonded to the polymer chain, the molecular weight can be theoretically predicted by the monomer-to-initiator ratio ([M]/[I]). researchgate.netuoi.gr This approach has been used to synthesize well-defined linear poly(Nε-Fmoc-l-Lysine), demonstrating that primary amines are effective for polymerizing NCAs with bulky Fmoc protecting groups, albeit with slower kinetics. mdpi.com Research on the polymerization of Nε-Fmoc-l-Lysine NCA, a structurally similar monomer, showed that polymerization duration was significantly longer compared to its Boc-protected counterpart, a fact attributed directly to the steric hindrance of the Fmoc group. mdpi.com

Secondary amines can also initiate NCA polymerization, but their behavior is more complex. mdpi.comrsc.org They can act as both nucleophiles (promoting NAM) and bases (promoting AMM), and the dominant mechanism is influenced by steric hindrance around the amine. mdpi.commpg.de Less hindered secondary amines can effectively initiate via the NAM. acs.org However, bulky secondary amines may favor the AMM. mpg.de Given the significant steric bulk of the Fmoc group on the monomer itself, the use of a sterically hindered secondary amine initiator would likely lead to a very slow or inefficient polymerization.

Initiator TypePredominant MechanismExpected Outcome for Fmoc-Ala-NCAKey Considerations
Primary Amine Normal Amine Mechanism (NAM)Controlled polymerization, predictable MW, low PDI. uoi.grSlower reaction rates due to steric hindrance from the Fmoc group. mdpi.com
Secondary Amine NAM and/or AMMVariable; depends on initiator's steric bulk and basicity. mdpi.commpg.dePotential for mixed-mechanism polymerization, which can affect control.

Tertiary Amine Initiated Polymerization

Tertiary amines, being strong bases but poor nucleophiles, almost exclusively promote the AMM. mdpi.comillinois.edumpg.de When used alone, they typically lead to rapid but uncontrolled polymerization, resulting in polymers with high dispersity. mpg.ded-nb.info Therefore, using a tertiary amine as the sole initiator is generally not suitable for synthesizing well-defined poly(Fmoc-alanine).

However, recent strategies have utilized tertiary amines as co-initiators or catalysts in combination with a primary amine or its salt. mpg.ded-nb.info In these systems, the primary amine (or a primary ammonium (B1175870) salt) establishes a controlled polymerization via the NAM, while the tertiary amine acts as a base to accelerate the reaction. mpg.ded-nb.info Kinetic studies have shown that the polymerization rate increases with the amount of tertiary amine added. mpg.de This dual-initiator approach allows for a significant reduction in reaction times without sacrificing control over the final polymer structure, provided the ratio of tertiary amine to the primary initiator is carefully managed. mpg.de This method could be particularly advantageous for the polymerization of sterically hindered monomers like Fmoc-Ala-NCA, as it could help overcome the slow kinetics associated with the bulky protecting group while maintaining the controlled nature of the NAM.

Transition Metal Complex Catalysis in NCA ROP

The use of transition metal complexes as initiators for NCA ROP has revolutionized the field, offering a pathway to living polymerizations with excellent control over molecular weight and dispersity. illinois.edu Complexes of metals like nickel and cobalt have been shown to initiate the polymerization of a wide range of NCAs. illinois.edurhhz.net The proposed mechanism for these initiators involves an oxidative addition of the metal to the NCA ring, forming a metallacyclic intermediate. illinois.edu This intermediate is considered the active propagating species.

For Fmoc-Ala-NCA, a similar mechanism is expected to be operative. Zerovalent nickel and cobalt complexes, such as (PMe₃)₄Co and bpyNi(COD), are effective for the polymerization of various NCAs and are anticipated to catalyze the ROP of Fmoc-Ala-NCA. illinois.edurhhz.net A key advantage of this method is the potential for synthesizing block copolymers with well-defined architectures. illinois.edu However, a challenge associated with some transition metal initiators is the in-situ generation of the active species, which can make the incorporation of specific end-groups difficult. rhhz.net To address this, amido-amidate metallacycle initiators have been developed, allowing for the synthesis of polypeptides with functionalized chain ends. rhhz.net

Recent studies have also expanded the scope of transition metal-catalyzed NCA polymerization to include monomers that were previously considered unreactive, such as N-substituted NCAs like proline-NCA. This was achieved by utilizing a Ni initiator that intercepts an intermediate and does not require an NH group, challenging previous assumptions about the initiation mechanism. nih.gov This suggests that transition metal catalysis could be particularly well-suited for the polymerization of sterically hindered monomers like Fmoc-Ala-NCA.

Mixed Initiator Systems for Enhanced Control

Mixed initiator systems, often comprising a primary amine and a tertiary amine, have been investigated to enhance control over NCA polymerization. mpg.de In such systems, it is proposed that both the normal amine mechanism (NAM) and the activated monomer mechanism (AMM) can coexist. mpg.de The primary amine acts as a nucleophile, initiating polymerization via the NAM, while the tertiary amine can act as a base, deprotonating the NCA to initiate via the AMM. mpg.dedcu.ie

The ratio of the primary to the tertiary amine is a critical factor in controlling the polymerization. mpg.de By carefully tuning this ratio, it is possible to significantly reduce reaction times compared to using a primary amine alone, without compromising the controlled nature of the polymerization. mpg.de For Fmoc-Ala-NCA, a mixed initiator system could offer a balance between a fast polymerization rate and the synthesis of well-defined polypeptides. The bulky Fmoc group is known to hinder the approach of the initiator, which can slow down the polymerization. nih.gov The use of a tertiary amine to promote the AMM could help to accelerate the reaction.

It has been shown that for certain systems, the AMM may predominate in the early stages of the polymerization, leading to a rapid initial conversion, followed by a predominance of the NAM in later stages. mpg.de This dynamic interplay between the two mechanisms can be harnessed to achieve both speed and control in the synthesis of poly(Fmoc-L-alanine).

Non-Ionic Initiators and Their Specificities

Non-ionic initiators, particularly primary amines, are the most common class of initiators for NCA ROP. dcu.ieresearchgate.net These initiators operate primarily through the normal amine mechanism (NAM), where the amine nucleophilically attacks the C5 carbonyl of the NCA ring. dcu.ienih.gov This leads to ring opening, decarboxylation, and the formation of a new primary amine at the chain end, which can then propagate the polymerization. nih.gov

For Fmoc-Ala-NCA, primary amines such as n-hexylamine or benzylamine (B48309) would be suitable initiators. The bulky Fmoc protecting group is expected to introduce steric hindrance, which can slow down the rate of polymerization compared to less hindered NCAs. nih.gov This is a critical consideration when selecting reaction conditions.

Other non-ionic initiators include alcohols and water, though their use can be more complex and may lead to side reactions if not carefully controlled. researchgate.net Secondary amines can also initiate polymerization, but their behavior is more nuanced as they can act as both nucleophiles (promoting the NAM) and bases (promoting the AMM), depending on their steric bulk and basicity. nih.gov

Kinetic Studies of Fmoc-Alanine N-Carboxyanhydride Polymerization

Understanding the kinetics of Fmoc-Ala-NCA polymerization is crucial for controlling the synthesis of the resulting polypeptides. The following sections discuss the key factors that influence the polymerization rate and mechanism.

Factors Influencing Polymerization Rate and Reaction Order

Monomer and Initiator Concentration: In many cases, the ROP of NCAs initiated by primary amines follows pseudo-first-order kinetics with respect to the monomer concentration. mpg.depku.edu.cn This implies that the concentration of the propagating species remains relatively constant throughout the polymerization.

Initiator Type: The nucleophilicity and basicity of the initiator play a significant role. More nucleophilic primary amines generally lead to faster initiation and propagation via the NAM. dcu.ie The use of catalysts, such as certain organocatalysts, can significantly accelerate the polymerization rate. nih.gov

Steric Hindrance: The bulky Fmoc group on the alanine (B10760859) side chain is expected to decrease the polymerization rate due to steric hindrance at the propagating chain end. nih.gov This effect has been observed in the polymerization of other Fmoc-protected NCAs. nih.gov

FactorInfluence on Polymerization Rate of Fmoc-Ala-NCA (Predicted)
Increased Monomer Concentration Increase
Increased Initiator Concentration Increase
Increased Steric Bulk of Initiator Decrease
Use of Tertiary Amine Co-initiator Increase
Bulky Fmoc Protecting Group Decrease

Solvent Effects on Reaction Kinetics and Mechanism

The choice of solvent can have a profound impact on the kinetics and mechanism of NCA polymerization. pku.edu.cn Solvents can influence the solubility of the monomer and the growing polymer chain, as well as the conformation of the polypeptide.

Polarity: The polarity of the solvent can affect the stability of intermediates and transition states in both the NAM and AMM pathways. In some systems, polar solvents like DMF can lead to faster polymerization rates compared to less polar solvents like THF. pku.edu.cn However, strong polar solvents can also interfere with certain catalytic systems. nih.gov

Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding can interact with the NCA monomer and the growing polymer chain, potentially affecting the reaction kinetics.

Solubility: Maintaining the solubility of the growing polypeptide chain is crucial for achieving a controlled polymerization. For poly(L-alanine), aggregation and precipitation can be an issue in certain solvents, leading to a loss of control. The presence of the Fmoc group may influence the solubility profile of the resulting polypeptide.

SolventPredicted Effect on Fmoc-Ala-NCA PolymerizationRationale
Dimethylformamide (DMF) Potentially faster rate, but may interfere with some catalysts. pku.edu.cnnih.govHigh polarity can stabilize charged intermediates.
Tetrahydrofuran (B95107) (THF) Potentially slower rate, but compatible with a wider range of catalysts. pku.edu.cnnih.govLower polarity may lead to tighter ion pairs in certain mechanisms.
Dichloromethane (B109758) (DCM) Moderate rate, good solubility for many polypeptides. nih.govA common solvent for NCA polymerization.

Temperature Control and Its Role in Minimizing Side Reactions

Temperature is a critical parameter in NCA polymerization, as it affects not only the rate of polymerization but also the prevalence of side reactions. nih.govrsc.org

Polymerization Rate: As with most chemical reactions, increasing the temperature generally increases the rate of polymerization.

Side Reactions: Higher temperatures can promote side reactions, such as chain termination and transfer, which can lead to a loss of control over the molecular weight and a broadening of the molecular weight distribution. nih.gov Common side reactions include the formation of hydantoins and other undesirable products.

Controlled Polymerization at Low Temperatures: Conducting the polymerization at lower temperatures, such as 0 °C, has been shown to be an effective strategy for minimizing side reactions and achieving a more controlled, living polymerization. rsc.orgmdpi.com At lower temperatures, the activation energy for propagation can be more favorable than that for side reactions, allowing for the synthesis of well-defined polypeptides. nih.gov

TemperatureEffect on Polymerization
High Temperature (e.g., > 60 °C) Increased rate of polymerization, but also a significant increase in the rate of side reactions, leading to poor control. nih.govtue.nl
Room Temperature A common compromise, but side reactions can still occur. nih.gov
Low Temperature (e.g., 0 °C) Slower rate of polymerization, but significantly reduced side reactions, leading to a more controlled and living polymerization. rsc.orgmdpi.com

Synthesis of Defined Polypeptide Architectures from Fmoc Alanine N Carboxyanhydride

Controlled Homo-polypeptide Synthesis: Poly(Fmoc-Alanine)

The synthesis of the homopolymer, poly(Fmoc-alanine), from Fmoc-Ala-NCA is achieved through controlled ring-opening polymerization. This process relies on minimizing side reactions that can lead to premature chain termination or uncontrolled initiation. escholarship.org The choice of initiator and reaction conditions, such as temperature, are critical for achieving a "living" polymerization, where polymer chains grow uniformly and retain their active end-groups. rsc.org

Primary amine initiators operate via the "normal amine mechanism" (NAM), where the amine nucleophilically attacks the C5 carbonyl of the NCA ring, leading to a propagating chain with a terminal amine group. dcu.ie To achieve well-defined polypeptides, the initiation rate must be faster than or equal to the propagation rate. escholarship.orgdcu.ie Investigations into the polymerization of various NCAs have shown that conducting the reaction at lower temperatures, such as 0 °C, can significantly suppress side reactions, leading to polypeptides with low polydispersity indices (PDI) around 1.1. rsc.orgtue.nl While analogous systems like Nε-Fmoc-l-Lysine NCA have been polymerized in a controlled manner to verify monomer purity and reactivity, the same principles apply to Fmoc-Ala-NCA. nih.gov

ParameterConditionRationaleExpected Outcome
Monomer Fmoc-Ala-NCAAlanine (B10760859) building block with Fmoc protection.Forms Poly(Fmoc-Alanine).
Initiator Primary Amine (e.g., Benzylamine)Initiates via Normal Amine Mechanism (NAM). dcu.ieControlled chain growth from the initiator.
Solvent Aprotic (e.g., DMF, THF)Solubilizes monomer and polymer without interfering. escholarship.orgHomogeneous reaction medium.
Temperature 0 °CSuppresses side-reactions and chain termination. rsc.orgtue.nlNarrow molecular weight distribution (Low PDI).
Atmosphere Inert (Nitrogen, Argon)Prevents reaction with atmospheric moisture and CO2. ucl.ac.ukAvoids unwanted initiation and termination.

This interactive table summarizes typical conditions for the controlled synthesis of Poly(Fmoc-Alanine).

Block Co-polypeptide Architectures Utilizing Fmoc-Ala-NCA

Block copolymers are macromolecules composed of two or more distinct homopolymer blocks linked together. The use of Fmoc-Ala-NCA in living ROP allows for the creation of well-defined polypeptide-based block copolymers. researchgate.net

Sequential polymerization is a hallmark of living polymerization, where one type of monomer is polymerized to completion, followed by the addition of a second monomer to the still-active polymer chains. researchgate.net This method allows for the synthesis of diblock or multiblock copolymers with precise block lengths. For instance, a polymerization can be initiated for a different NCA monomer, such as γ-benzyl-L-glutamate (BLG-NCA). tue.nl Once the first block, poly(γ-benzyl-L-glutamate), is formed, a solution of Fmoc-Ala-NCA is added. The living amine chain-ends of the first block then initiate the polymerization of the Fmoc-Ala-NCA, growing the second block and resulting in a diblock copolymer. tue.nl The success of this method hinges on the purity of the monomers and the "living" nature of the propagating chain ends, often requiring high-vacuum techniques to eliminate impurities that could terminate the reaction. nih.gov

First Block MonomerSecond Block MonomerResulting Copolymer ArchitectureReference
γ-Benzyl-L-glutamate NCAL-Alanine NCAP(BLG)-b-P(Ala) nih.govmdpi.com
Nε-Boc-l-Lysine NCANε-Fmoc-l-Lysine NCAP(Boc-Lys)-b-P(Fmoc-Lys) nih.gov
O-(Tetra-O-acetyl-d-glucopyranosyl)-l-serine-NCAL-Alanine NCAP(Ac-Ser)-b-P(Ala) mdpi.comnih.gov

This interactive table presents examples of block copolymers synthesized via sequential NCA polymerization.

An alternative strategy involves using a pre-synthesized polymer with a functional end-group, known as a macroinitiator, to start the polymerization of the NCA monomer. rsc.orgresearchgate.net Amino-terminated poly(ethylene glycol) (PEG-NH2) is a commonly used macroinitiator for this purpose. nih.govmdpi.com The terminal amine group of the PEG chain initiates the ROP of Fmoc-Ala-NCA, resulting in the formation of an amphiphilic diblock copolymer, PEG-b-poly(Fmoc-alanine). This approach is highly versatile for creating hybrid materials that combine the properties of a synthetic polymer (like the hydrophilicity and biocompatibility of PEG) with the structural characteristics of a polypeptide. nih.govresearchgate.net The resulting block copolymers can self-assemble into various nanostructures, such as micelles or vesicles.

MacroinitiatorMonomerResulting Hybrid Block Copolymer
Poly(ethylene glycol)-amine (PEG-NH2)L-Alanine NCAPEG-b-Poly(L-alanine) nih.gov
Polystyrene-amine (PS-NH2)γ-Benzyl-L-glutamate NCA / L-Alanine NCAPS-b-P(BLG-co-Ala) mdpi.com
Poly(L-lactic acid)-amine (PLA-NH2)Nε-carbobenzyoxy-L-lysine NCAPLA-b-P(Z-Lys) mdpi.com

This interactive table shows examples of using macroinitiators to synthesize block copolymers.

Graft Co-polypeptide Synthesis and Functionalization

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone.

In the "grafting from" approach, polypeptide chains are grown directly from initiating sites located along a pre-existing polymer backbone. rsc.org This method allows for the creation of densely grafted structures, often referred to as polymer brushes. A common strategy involves using a polypeptide backbone that contains side chains with protected amine groups, such as poly(Nε-Fmoc-l-lysine). nih.gov The Fmoc groups can be selectively removed with a base like piperidine, exposing primary amine groups along the backbone. These newly freed amines then act as initiating sites for the ROP of a second NCA monomer, such as Fmoc-Ala-NCA, to form the grafts. nih.govtue.nl

Another example is the grafting of poly(alanine) from a natural polymer backbone like chitosan (B1678972). ucl.ac.uk The inherent amine groups on the chitosan chains can directly initiate the ROP of Ala-NCA, covalently grafting poly(alanine) side chains onto the polysaccharide backbone. ucl.ac.uk This method enhances the properties of the original polymer, for instance, by improving its solubility or adding new functionalities. ucl.ac.uk

Polymer BackboneInitiating SitesGrafted MonomerResulting Graft Copolymer
Poly(lysine)ε-amino groups of lysine (B10760008) residues nih.govrsc.orgFmoc-Ala-NCAPoly(lysine)-g-Poly(Fmoc-alanine)
ChitosanFree amine groups on glucosamine (B1671600) units ucl.ac.ukL-Alanine NCAChitosan-g-Poly(L-alanine) ucl.ac.uk
Poly(BLG-co-Lys)Deprotected lysine ε-amino groups tue.nlγ-Benzyl-L-glutamate NCAPoly(BLG-co-Lys)-g-Poly(BLG) tue.nl

This interactive table provides examples of the "grafting from" methodology.

Hybrid Polypeptide Materials and Sequence-Specific Constructs

The controlled nature of modern NCA polymerization enables the creation of advanced hybrid materials where polypeptide blocks are combined with fundamentally different types of polymers, such as polystyrenes or polyacrylates. mdpi.commdpi.com These materials can be synthesized using bifunctional initiators that can facilitate both NCA ROP and another polymerization mechanism, like nitroxide-mediated polymerization (NMP). mdpi.com This leads to hybrid block copolymers with low polydispersity that merge the self-assembly and biological relevance of polypeptides with the robust physical properties of synthetic polymers. mdpi.com

Furthermore, while the ROP of NCAs typically produces random or block copolymers, recent advancements have pushed towards greater sequence control. researchgate.netnih.gov Flow chemistry systems, for example, have been developed for the automated, sequence-specific synthesis of peptides using NCA monomers. researchgate.net By precisely controlling the iterative addition of different NCAs to a growing chain in a liquid phase, it is possible to build peptide sequences with a higher degree of precision than is achievable with standard batch ROP. researchgate.net This bridges the gap between traditional polymerization and solid-phase peptide synthesis, opening avenues for creating complex, functional polypeptide materials with tunable sequences. nih.gov

Integration with Solid-Phase Peptide Synthesis (SPPS) for Defined Sequences

The integration of N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (Fmoc-Ala-NCA) into solid-phase peptide synthesis (SPPS) methodologies represents a significant advancement for creating polypeptides with precisely defined sequences. lookchem.comoup.com SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. lookchem.com The use of Fmoc-Ala-NCA in this process serves a dual purpose: it acts as a protecting group for the alpha-amino group of alanine and as a highly efficient coupling reagent. lookchem.com

One of the most critical challenges in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the chiral center of the amino acid, during the coupling step. oup.com Fmoc-Ala-NCA has been introduced as a superior reagent in this regard, demonstrating remarkably low levels of racemization, often less than 0.2%. oup.com Its high reactivity allows for rapid coupling reactions, which minimizes the exposure of the activated amino acid to conditions that promote racemization. oup.com The reaction of Fmoc-L-Ala-NCA with an amino acid proceeds quickly in a slightly basic medium, with carbon dioxide being the only side product, simplifying the purification process. oup.com

This low racemization tendency makes Fmoc-Ala-NCA particularly valuable for the synthesis of complex peptides where maintaining chiral purity is paramount. lookchem.com Furthermore, its properties have been leveraged for analytical applications. Researchers have developed methods using Fmoc-L-Ala-NCA to derivatize amino acids for chiral analysis by capillary electrophoresis or high-performance liquid chromatography. tiscali.cznih.gov This allows for precise monitoring of racemization levels during SPPS, ensuring the quality and stereochemical fidelity of the final synthetic peptide. oup.comtiscali.cznih.gov The anchorage of the first amino acid to the solid support is a critical step where racemization can occur, and using Fmoc-Ala-NCA as a derivatizing agent helps to quantify this effect. tiscali.cznih.gov

Table 1: Characteristics of Fmoc-Ala-NCA in Peptide Coupling

Feature Description Reference
Reagent Type Urethane-protected α-amino acid N-carboxyanhydride (UNCA) oup.com
Primary Function in SPPS Coupling reagent and protecting group for the α-amino group lookchem.com
Key Advantage Extremely low level of racemization during coupling oup.com
Reaction Speed Fast reaction with amino acids oup.com
Byproduct Carbon dioxide (CO₂) oup.com

| Analytical Use | Derivatization agent for monitoring racemization in SPPS | tiscali.cznih.gov |

Surface-Initiated Polymerization of Fmoc-Ala-NCA for Nanohybrids

The synthesis of polypeptide-based nanohybrids can be achieved through surface-initiated polymerization (SIP) of N-carboxyanhydrides (NCAs), a technique where polypeptide chains are grown directly from a material's surface. dcu.ienih.gov Fmoc-Ala-NCA is a suitable monomer for this process, enabling the creation of surfaces decorated with poly-L-alanine "brushes." These hybrid materials combine the properties of the inorganic or polymeric substrate with the biocompatible and structurally defined nature of the polypeptide. dcu.ie

The underlying chemistry is the ring-opening polymerization (ROP) of the N-carboxyanhydride monomer. dcu.iemdpi.com The process begins with the functionalization of a substrate surface (e.g., silica (B1680970) nanoparticles, polymer resins) with initiator molecules, typically primary amines. dcu.ie When the functionalized surface is exposed to a solution of Fmoc-Ala-NCA, the surface-bound amine groups initiate the ROP. dcu.ieillinois.edu This initiation involves a nucleophilic attack by the amine on the carbonyl group of the NCA ring, leading to its opening and the formation of a covalent bond. mdpi.com

The polymerization proceeds via a chain-growth mechanism, most commonly the "normal amine mechanism," where the terminal amine of the growing polypeptide chain attacks the next NCA monomer. mdpi.comresearchgate.net This sequential addition allows for the formation of well-defined polypeptide chains covalently tethered to the surface. dcu.ie The resulting structure is often referred to as a polymer brush, where the polypeptide chains extend outwards from the substrate. dcu.ie Such polypeptide-nanomaterial hybrids are of great interest for biomedical applications, where the polypeptide layer can impart biocompatibility and specific functionalities to the underlying material. dcu.ienih.gov

Table 2: Components in Surface-Initiated Polymerization of NCAs for Nanohybrid Synthesis

Component Role in Synthesis Example Reference
Substrate The base material to be functionalized. Silica nanoparticles, polymer resins dcu.ie
Initiator Molecules anchored to the surface that start the polymerization. Aminophenyl groups, (3-Aminopropyl)triethoxysilane (APTES) dcu.ie
Monomer The cyclic amino acid derivative that polymerizes. Fmoc-Ala-N-carboxyanhydride lookchem.com
Mechanism The chemical process of polymer chain formation. Ring-Opening Polymerization (ROP) dcu.iemdpi.com
Resulting Structure The final surface-grafted material. Polypeptide brushes on a nanoparticle surface dcu.ie

| Application Area | Field where the nanohybrid is utilized. | Biomedical devices, drug delivery | dcu.ie |

Table 3: Compound Names

Abbreviation/Common Name Full Chemical Name
Fmoc-Ala-NCA (S)-(9H-fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate
Fmoc-L-Ala-NCA (S)-(9H-fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate
Fmoc-Ala-OH N-(9-Fluorenylmethoxycarbonyl)-L-alanine
APTES (3-Aminopropyl)triethoxysilane
SPPS Solid-Phase Peptide Synthesis
ROP Ring-Opening Polymerization
NCA N-Carboxyanhydride
CO₂ Carbon Dioxide
HOBt Hydroxybenzotriazole
DBU 1,8-Diazabicyclo[5.4.0]undec-7-ene
DMF Dimethylformamide
NMP N-Methyl-2-pyrrolidone

Advanced Characterization Techniques for Fmoc Poly Alanine and Derived Polypeptide Materials

Spectroscopic Analysis for Structural and Conformational Elucidation

Spectroscopic methods are indispensable for probing the intricate structural details of Fmoc-poly(alanine) from the atomic to the macromolecular level. These techniques provide insights into the primary, secondary, and tertiary structures, as well as the dynamics of self-assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Isotopic Labeling)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of Fmoc-poly(alanine). Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of individual atoms within the polymer chain and the Fmoc protecting group.

¹H NMR Spectroscopy: In ¹H NMR spectra of Fmoc-protected alanine (B10760859) monomers and polymers, characteristic signals from the fluorenyl group are typically observed in the aromatic region (around 7.3–7.8 ppm). nih.govrsc.org The protons of the alanine residue, including the α-CH and β-CH₃ groups, appear at distinct chemical shifts. chemicalbook.com For instance, in Fmoc-Ala-OH, the α-CH proton resonates around 4.3 ppm, while the methyl protons are found near 1.3 ppm. chemicalbook.com Upon polymerization, broadening of these signals is often observed, which is indicative of the transition from a small molecule to a macromolecule. rsc.org The disappearance or significant reduction of monomer-specific peaks can be used to monitor the progress of the polymerization reaction. escholarship.org

¹³C NMR Spectroscopy: ¹³C NMR provides complementary information, detailing the carbon skeleton of the polypeptide. spectralservice.de For Fmoc-Ala-Wang resin, characteristic signals for the alanine carbonyl, α-carbon, and β-carbon are observed at approximately 172.2 ppm, 49.1 ppm, and 18.0 ppm, respectively. bachem.com The carbonyl of the Fmoc group itself appears around 155.0 ppm. bachem.com Changes in the chemical shifts of the carbonyl and α-carbon can provide insights into the secondary structure of the poly(alanine) chain.

Isotopic Labeling: To overcome challenges associated with signal overlap and to study large, complex structures, isotopic labeling with ¹³C and ¹⁵N is employed. sigmaaldrich.comnih.gov Uniform or selective labeling of alanine residues allows for the use of multidimensional NMR experiments to determine through-bond and through-space correlations, which are essential for a complete structural assignment. sigmaaldrich.comnih.gov For example, ¹⁵N labeling enables the measurement of ³J(HNα) coupling constants, which are directly related to the backbone dihedral angle φ and can help differentiate between helical and extended conformations. stanford.edu Selective labeling of methyl groups in alanine is another powerful strategy to probe the structure and dynamics of large protein assemblies. nih.govibs.fr Deuterium (²H) labeling can also be used to simplify complex ¹H NMR spectra and slow down relaxation processes, leading to sharper signals. researchgate.net

Table 1: Representative NMR Data for Fmoc-Alanine and Derivatives

Compound/Residue Nucleus Chemical Shift (ppm) Description Source(s)
Fmoc-Ala-OH ¹H ~7.3-7.8 Aromatic protons (Fmoc group) nih.govrsc.org
¹H ~4.3 α-CH proton chemicalbook.com
¹H ~1.3 β-CH₃ protons chemicalbook.com
Fmoc-Ala-Wang Resin ¹³C 172.2 Alanine C=O bachem.com
¹³C 155.0 Fmoc C=O bachem.com
¹³C 49.1 Alanine α-C bachem.com
¹³C 18.0 Alanine β-C bachem.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Secondary Structure

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for determining the secondary structure of polypeptides like poly(alanine). thermofisher.comshimadzu.com The analysis primarily focuses on the amide I (1600–1700 cm⁻¹) and amide II (around 1540 cm⁻¹) bands of the peptide backbone. thermofisher.comshimadzu.com

The amide I band, which arises mainly from the C=O stretching vibration, is particularly sensitive to the hydrogen-bonding pattern and thus to the secondary structure. thermofisher.comacs.org The progress of N-carboxyanhydride (NCA) polymerization can be monitored by the disappearance of the characteristic anhydride (B1165640) peaks (typically around 1810 cm⁻¹) and the concurrent appearance of the amide I band. escholarship.orgmdpi.commdpi.com

Specific secondary structures give rise to characteristic amide I frequencies:

α-helix: Typically absorbs in the range of 1650–1658 cm⁻¹.

β-sheet: Shows a strong band between 1620 and 1640 cm⁻¹.

Random coil: Appears at approximately 1640–1645 cm⁻¹.

For instance, the development of a peak at 1652 cm⁻¹ during polymerization indicates the formation of amide bonds within the growing polypeptide chain. mdpi.com Mathematical procedures like deconvolution and second-derivative analysis are often applied to the amide I band to resolve overlapping components and quantify the relative amounts of different secondary structures. shimadzu.com

Table 2: Characteristic FT-IR Amide I Bands for Polypeptide Secondary Structures

Secondary Structure Amide I Frequency Range (cm⁻¹) Description Source(s)
α-Helix 1650–1658 C=O stretching in a helical conformation thermofisher.comshimadzu.com
β-Sheet 1620–1640 C=O stretching in a sheet conformation thermofisher.comshimadzu.com
Random Coil 1640–1645 C=O stretching in a disordered conformation thermofisher.com
Amide Bond Formation ~1652 Development of the amide bond peak during polymerization mdpi.com

Circular Dichroism (CD) Spectroscopy for Helical Content and Folding

Circular Dichroism (CD) spectroscopy is a highly sensitive technique for analyzing the secondary structure of chiral molecules, including polypeptides. union.edu It measures the differential absorption of left- and right-circularly polarized light, which is directly related to the three-dimensional structure of the polymer. und.edu

The far-UV region (190–250 nm) of the CD spectrum is particularly informative for secondary structure analysis. pnas.org Different secondary structures have distinct CD signatures: union.edu

α-helix: Characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm. nih.govnih.gov The intensity of the band at 222 nm is often used to estimate the helical content of a peptide. nih.govnih.gov

β-sheet: Typically shows a negative band around 215-220 nm and a positive band near 195-200 nm.

Polyproline II (PPII) helix: A conformation sometimes observed in unfolded or alanine-rich peptides, which exhibits a strong negative band near 195 nm and a weak positive band around 215 nm. stanford.edupnas.org

CD spectroscopy is invaluable for studying the folding and unfolding of Fmoc-poly(alanine) and its derivatives under various conditions, such as changes in temperature or solvent. scirp.org For example, an increase in temperature can lead to a decrease in the ellipticity at 228 nm, indicating a loss of ordered structure. scirp.org The stability of short helices can be assessed by monitoring the CD signal as a function of temperature. nih.govnih.gov It's important to note that for short helices, the intensity of the CD signal does not decrease as rapidly with length as once thought. nih.gov

Table 3: Characteristic Far-UV CD Bands for Polypeptide Secondary Structures

Secondary Structure Wavelength (nm) and Sign of Band Description Source(s)
α-Helix ~192 (+) π → π* transition (parallel) nih.govnih.gov
~208 (-) π → π* transition (perpendicular) nih.govnih.gov
~222 (-) n → π* transition nih.govnih.gov
β-Sheet ~195-200 (+) π → π* transition union.edu
~215-220 (-) n → π* transition union.edu
Polyproline II (PPII) ~195 (-) Strong negative band stanford.edupnas.org
~215 (+) Weak positive band stanford.edupnas.org

Fluorescence Spectroscopy for Self-Assembly and Aromatic Interactions

Fluorescence spectroscopy is a powerful tool for investigating the self-assembly of Fmoc-poly(alanine) and the role of aromatic interactions involving the fluorenyl group. researchgate.net The Fmoc group is inherently fluorescent, which allows for non-disruptive tracking of the self-assembly process. researchgate.netnih.gov

The fluorescence emission spectrum of the Fmoc group can provide information about its local environment. For example, the formation of π-π stacking interactions between fluorenyl moieties during self-assembly can lead to changes in the fluorescence spectrum, such as a redshift in the emission peak and the appearance of an excimer band. researchgate.net An increase in fluorescence intensity can also suggest the formation of aromatic interactions and π-π overlapping between fluorenyl groups. nih.gov

In studies of Fmoc-dipeptides, fluorescence spectroscopy has been used to assess the role of π-stacking in hydrogel formation. researchgate.net The emission spectrum of a control sample of Fmoc-F showed a peak at 320 nm, while the hydrogel exhibited a redshifted peak, indicating intermolecular π-π interactions of the Fmoc groups in the gel phase. researchgate.net This technique is particularly useful for studying the initial stages of aggregation and the dynamics of fibril formation.

Table 4: Fluorescence Spectroscopy Applications for Fmoc-Polypeptides

Phenomenon Studied Spectroscopic Observation Interpretation Source(s)
Self-Assembly Changes in fluorescence intensity and/or wavelength Formation of ordered aggregates, changes in the local environment of the Fmoc group researchgate.netnih.gov
π-π Stacking Redshift in emission peak, appearance of excimer band Intermolecular interactions between fluorenyl moieties researchgate.net
Aggregation Dynamics Time-resolved fluorescence changes Monitoring the kinetics of self-assembly and fibril formation researchgate.net

Chromatographic and Electrophoretic Methods for Polymer Analysis

Chromatographic techniques are essential for separating and analyzing the components of a polymer sample, providing crucial information about its molecular weight distribution and purity.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of Fmoc-poly(alanine). doi.orglcms.czsepscience.com This technique separates molecules based on their hydrodynamic volume in solution. sepscience.com

The PDI is a measure of the breadth of the molecular weight distribution. chromatographyonline.commalvernpanalytical.com A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values signify a broader distribution of chain lengths. chromatographyonline.com The polymerization method significantly influences the resulting PDI. chromatographyonline.com

For the analysis of polypeptides like Fmoc-poly(alanine), specialized solvents such as hexafluoroisopropanol (HFIP) or buffered aqueous solutions may be required to ensure proper dissolution and prevent aggregation. doi.orgresearchgate.net The choice of columns is critical and must cover the expected molecular weight range of the polymer to obtain accurate results. chromatographyonline.com GPC systems can be equipped with various detectors, including refractive index (RI), viscometry, and multi-angle light scattering (MALS) detectors, to obtain absolute molecular weight data and information about the polymer's conformation in solution. lcms.czpolymerchar.com

Table 5: Key Parameters Obtained from SEC/GPC Analysis

Parameter Symbol Description Significance Source(s)
Number-Average Molecular Weight Mn The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Reflects the average chain length by number. chromatographyonline.commalvernpanalytical.com
Weight-Average Molecular Weight Mw An average molecular weight that is biased towards heavier molecules. More sensitive to the presence of high molecular weight chains. chromatographyonline.commalvernpanalytical.com
Polydispersity Index PDI The ratio of Mw to Mn (Mw/Mn). A measure of the breadth of the molecular weight distribution. chromatographyonline.commalvernpanalytical.com

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

For the analysis of Fmoc-alanine, reversed-phase HPLC is commonly employed. A typical setup might utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comnih.gov Detection is often performed using UV absorbance at 260 nm, which corresponds to the fluorenyl group of the Fmoc protecting group. sigmaaldrich.com The high sensitivity and resolving power of HPLC allow for the detection and quantification of impurities, ensuring that the Fmoc-alanine used in polymerization meets the high purity standards required for producing well-defined polypeptides. sigmaaldrich.com Enantiomeric excess (ee), a critical parameter for ensuring the stereochemical integrity of the final polypeptide, is also determined by chiral HPLC. phenomenex.com The use of chiral stationary phases (CSPs) enables the separation of the L- and D-enantiomers of Fmoc-alanine. phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs have proven effective for this purpose. phenomenex.comresearchgate.net The ability to achieve baseline separation of enantiomers is crucial, as even small amounts of the undesired enantiomer can significantly impact the secondary structure and self-assembly properties of the resulting polypeptide. sigmaaldrich.com For many applications, an enantiomeric purity of greater than 99.8% ee is required. phenomenex.com

ParameterCondition
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles
Mobile Phase 20 mM ammonium (B1175870) acetate, pH 5.0 : methanol (60:40)
Flow Rate 1 mL/min
Column Temperature 25 °C
Detector UV, 260 nm
Injection Volume 1 µL
Sample Concentration 1 mg/mL in methanol
This table displays typical HPLC conditions for the enantiomeric separation of Fmoc-alanine. sigmaaldrich.com

Capillary Electrophoresis (CE) for Chiral Analysis and Racemization Studies

Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of amino acids and for studying racemization during peptide synthesis. tiscali.cznih.gov A method for the enantioselective separation of DL-amino acids derivatized with N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) has been developed using CE. tiscali.cznih.gov This method is well-suited for purity analysis, with a detection limit of 0.2% for the minor enantiomer. tiscali.cznih.gov

The separation can be optimized by adjusting the composition and pH of the background electrolyte, as well as the concentration of chiral selectors like γ-cyclodextrin. tiscali.cznih.gov For instance, successful chiral separation of 19 pairs of Fmoc-derivatized amino acid enantiomers was achieved using a mixture of beta-cyclodextrin (B164692) and sodium taurodeoxycholate (B1243834) as selectors. nih.gov CE is particularly valuable for investigating the extent of racemization during the coupling steps of solid-phase peptide synthesis. tiscali.cznih.gov The anchorage of the first amino acid to the solid support is a critical step where racemization can occur. tiscali.cznih.gov By analyzing the diastereomeric dipeptides formed after derivatization with an optically pure reagent like FMOC-L-Ala-NCA, the degree of racemization can be accurately quantified. tiscali.cz It has been demonstrated that no undesirable kinetic effects occurred when derivatizing a mixture of enantiomers with optically pure FMOC-L-Ala-NCA. tiscali.cz

ParameterValue
Detection Limit 0.2% of minor enantiomer
Precision (RSD) < 2.10%
Correlation Coefficient (Linearity) > 0.99
Limit of Detection (LOD) 8 x 10⁻⁷ M
Limit of Quantification (LOQ) 0.6% of max. analyzed concentration
This table presents the validation parameters of a CE method for the analysis of Fmoc-L-Ala-dipeptide enantiomers. tiscali.cz

Mass Spectrometry for Molecular Architecture and End-Group Analysis

Mass spectrometry is a cornerstone technique for the detailed structural elucidation of synthetic polypeptides, providing information on molecular weight, molecular weight distribution, and the fidelity of end-groups.

MALDI-ToF Mass Spectrometry for Controlled Polymerization Evaluation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules like polypeptides, as it minimizes fragmentation. creative-proteomics.com In the context of Fmoc-poly(alanine) synthesis via the ring-opening polymerization of Fmoc-ala-N-carboxyanhydride, MALDI-ToF is instrumental in verifying the controlled nature of the polymerization. tue.nlrsc.org

By analyzing the mass spectrum of the resulting polymer, it is possible to confirm the absence of side-reactions and end-group termination, which are common challenges in NCA polymerization. tue.nlrsc.org The resulting spectra typically show a series of peaks corresponding to the polymer chains, with the mass difference between adjacent peaks corresponding to the mass of the alanine monomer unit. This allows for the determination of the degree of polymerization and the dispersity (Đ) of the polymer sample. tue.nlrsc.org A narrow dispersity (Đ around 1.1) is indicative of a controlled polymerization process. tue.nlrsc.org Furthermore, MALDI-ToF analysis can confirm the presence of the desired end-groups, which is crucial for the synthesis of block copolymers where the polypeptide chain is extended from a macroinitiator. tue.nlrsc.org

Morphological and Rheological Characterization of Assembled Structures

The functional properties of Fmoc-poly(alanine) and related materials are often dictated by their self-assembled structures in solution and in the solid state. Therefore, characterization of the morphology and rheology of these assemblies is of paramount importance.

Scanning Electron Microscopy (SEM) for Fibrillar Networks

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the morphology of self-assembled structures at the micro- and nanoscale. For Fmoc-peptide based hydrogels, SEM reveals the formation of entangled fibrillar networks that are responsible for the gelation of the solvent. acs.orgnih.govmanchester.ac.uk The morphology of these fibrillar networks can be influenced by the solvent and the specific amino acid sequence. nih.govresearchgate.net In the case of Fmoc-diphenylalanine, for example, self-assembly leads to the formation of nanowires that create an organized network. acs.org The incorporation of other components, such as cellulose (B213188) nanofibrils, can further modify the morphology of the resulting composite gel. acs.org High-resolution SEM can provide detailed information about the structure and organization of these fibrillar networks, which is crucial for understanding the mechanical properties of the resulting materials. acs.orggoogle.com

Dynamic Light Scattering (DLS) for Solution Aggregates

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles and aggregates in solution. nih.govmdpi.com For Fmoc-poly(alanine) and other self-assembling peptides, DLS can provide insights into the early stages of aggregation and the formation of oligomeric species in solution. nih.gov The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. From the autocorrelation of the scattered intensity, the hydrodynamic radius of the particles can be determined.

Rheological Studies for Gelation and Mechanical Properties

Rheology, the study of the flow and deformation of matter, provides indispensable tools for characterizing the gelation process and the mechanical robustness of polypeptide materials. For Fmoc-poly(alanine) and related peptide-based materials, rheological studies are crucial to understanding the formation of three-dimensional networks that define a hydrogel and to quantifying their viscoelastic properties. These properties are critical for applications such as tissue engineering, where the mechanical environment influences cell behavior, and in drug delivery, where they dictate the material's stability and release kinetics. mdpi.comresearchgate.net

The transition from a liquid-like (sol) to a solid-like (gel) state is typically monitored using oscillatory rheometry. mdpi.com In these experiments, a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G′) and the loss modulus (G″).

Storage Modulus (G′): Represents the elastic component of the material, indicating the energy stored and recovered per cycle of deformation. A high G′ is characteristic of a solid-like structure.

Loss Modulus (G″): Represents the viscous component, indicating the energy dissipated as heat per cycle. A high G″ is characteristic of a liquid-like material.

A hallmark of gelation, known as the gel point, is the moment when G′ surpasses G″, signifying the formation of a continuous network throughout the sample. nih.gov The ratio of the loss modulus to the storage modulus (G″/G′) is known as the loss factor or tan δ. For a true gel, G' is significantly larger than G'' (typically by an order of magnitude), and both moduli are largely independent of frequency. nih.govd-nb.info

While specific rheological data for hydrogels composed purely of Fmoc-poly(alanine) are not extensively detailed in the literature, the behavior of analogous, well-studied Fmoc-amino acid and Fmoc-dipeptide systems provides a strong predictive framework. These systems also self-assemble into fibrous networks driven by π–π stacking of the Fmoc groups and hydrogen bonding, forming hydrogels whose mechanical properties are highly tunable. mdpi.comosti.gov

Influence of Gelator Concentration

A common finding in Fmoc-peptide hydrogels is that the mechanical strength, or stiffness, of the gel is highly dependent on the concentration of the gelator molecule. As the concentration of the self-assembling peptide increases, the resulting hydrogel becomes mechanically more robust. This is attributed to the formation of a denser fibrillar network with more cross-linking points.

For example, studies on composite hydrogels involving Fmoc-diphenylalanine (Fmoc-FF) demonstrate a clear trend of increasing storage modulus (G′) with higher concentrations of the Fmoc-peptide component. This principle is directly applicable to Fmoc-poly(alanine) systems, where a higher polymer concentration would be expected to yield a stiffer hydrogel.

Table 1: Effect of Gelator Concentration on Hydrogel Stiffness in an Analogous Fmoc-Peptide System

This table illustrates the change in storage modulus (G') with increasing concentration of the gelator in a Fmoc-diphenylalanine-polyaniline (Fmoc-FF-PAni) composite hydrogel, demonstrating a principle that would apply to Fmoc-poly(alanine) gels. nih.gov

Fmoc-FF Concentration (% w/v)Storage Modulus (G′) at 10 rad/s (MPa)
0.5%0.01
1.0%0.09
1.5%0.3
2.0%2.0

Gelation Kinetics and Thixotropy

Rheological time sweeps are used to monitor the evolution of G′ and G″ over time, tracking the kinetics of the gelation process. For many Fmoc-peptide systems, gelation can be triggered by a change in solvent, pH, or temperature. nih.govmdpi.com The rate of gelation and the final mechanical properties can be highly sensitive to the preparation method. rsc.org

Furthermore, many self-assembled peptide hydrogels exhibit shear-thinning and thixotropic (self-healing) behavior. mdpi.com When subjected to high shear stress, the gel's network structure is disrupted, causing a sharp decrease in viscosity and allowing it to flow (shear-thinning). Upon removal of the shear, the physical, non-covalent interactions that form the network can reform, allowing the gel to recover its stiffness over time (self-healing). This property is highly desirable for injectable biomaterials. This can be observed in a continuous step-strain experiment, where the material is subjected to alternating high and low strain cycles. Recovery of the G' value after a high-strain cycle indicates self-healing.

Table 2: Representative Rheological Properties of Self-Assembled Fmoc-Peptide Hydrogels

This table presents typical viscoelastic data for hydrogels formed from different Fmoc-peptide building blocks, highlighting the solid-like nature (G' > G'') of these materials. Similar characteristics would be investigated for Fmoc-poly(alanine) gels.

Hydrogel SystemFrequency (rad/s)Storage Modulus (G′) (Pa)Loss Modulus (G″) (Pa)Reference
Fmoc-Phe-Phe-OMe (1%) in 20% Pluronic F1271~12,000~1,000 mdpi.com
Fmoc-Lys-Fmoc_Fmoc-Glu10~10,000~1,000 nih.gov
Fmoc-FF (0.5% w/v)10~30,000~1,500 nih.gov

Theoretical and Computational Investigations in Fmoc Alanine N Carboxyanhydride Chemistry

Density Functional Theory (DFT) Studies on Monomer Synthesis Pathways

The synthesis of α-amino acid N-carboxyanhydrides (NCAs), including the Fmoc-protected alanine (B10760859) derivative, is primarily achieved through methods like the Leuchs or the Fuchs-Farthing procedures. nih.govelifesciences.org Density Functional Theory (DFT) has been instrumental in dissecting the complex reaction mechanisms involved in the formation of the NCA ring from the corresponding amino acid. acs.orgnih.gov

A key finding from these theoretical studies is the quantification of the energy barriers for crucial steps. For Ala-NCA, the rate-determining step in the preferred synthesis pathway has been identified as an SN2 reaction, with a calculated Gibbs free energy barrier of 22.0 kcal/mol in a dichloromethane (B109758) solvation model. acs.org This kind of quantitative data is vital for optimizing reaction conditions, such as temperature and solvent, to improve yield and purity. Furthermore, DFT has been used to assess the reactivity of different halogenating agents used in the synthesis, confirming, for example, that phosphorus tribromide (PBr₃) is a more active reagent than phosphorus trichloride (B1173362) (PCl₃) by comparing the transition state energies. acs.orgnih.gov

Table 1: Calculated Gibbs Free Energy Barriers (ΔG‡) for Key Steps in NCA Synthesis via DFT. acs.orgnih.gov
MonomerReaction StepCalculated Barrier (kcal/mol)Computational Method
Ala-NCASN2 Ring Closure22.0M06-2X/6-311++G(d,p)
Ala-NTASN2 Ring Closure24.6M06-2X/6-311++G(d,p)
Sar-NTASN2 Ring Closure18.5M06-2X/6-311++G(d,p)

Computational Modeling of Ring-Opening Polymerization Mechanisms

The ring-opening polymerization (ROP) of NCAs is the most common method for synthesizing polypeptides. nih.gov The mechanism of this polymerization is complex, with several competing pathways that influence the final polymer's molecular weight and dispersity. nih.govelifesciences.org Computational modeling has been essential in untangling these mechanisms, primarily the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). acs.orgnih.govresearchgate.net

DFT calculations have provided a detailed, step-by-step energy profile of the ROP of Ala-NCA. acs.orgnih.gov The NAM, initiated by a primary amine, is generally understood to proceed in three main stages: carbonyl addition, ring-opening, and decarboxylation. acs.orgnih.gov Early computational work on L-Ala-NCA initiated by ethylamine (B1201723) confirmed that the initial nucleophilic attack occurs preferentially at the C5 carbonyl group of the NCA ring. acs.orgnih.gov

These studies have been crucial in identifying the rate-determining step (RDS) of the polymerization, which has been a subject of debate. For the amine-initiated ROP of Ala-NCA, DFT calculations have shown that the initial carbonyl addition step has the highest energy barrier, making it the RDS. acs.orgnih.gov However, the choice of initiator can alter the mechanism and the energy landscape. For instance, when a trimethylsilyl (B98337) (TMS)-containing amine is used as an initiator, a different mechanism (termed NAM-TMS) is operative, and DFT studies have shown that the decarboxylation step becomes rate-limiting. conicet.gov.ar This highlights the predictive power of computational models in understanding how changes in the chemical system affect reaction kinetics.

Table 2: Calculated Gibbs Free Energy Barriers (ΔG‡) for the ROP of Ala-NCA via the Normal Amine Mechanism. acs.org
Initiator ModelReaction StepCalculated Barrier (kcal/mol)Comment
Ethylamine (Primary)Carbonyl Addition (RDS)~22-25Rate-Determining Step
Dimethylamine (Secondary)Carbonyl Addition (RDS)~23-26Slightly higher barrier than primary amine
MeNHTMS (TMS-amine)Decarboxylation (RDS)-Mechanism changes, RDS shifts from addition to decarboxylation conicet.gov.ar

Computational chemistry also allows for the prediction of copolymerization behavior. By calculating the activation energy barriers for the addition of different monomers to a growing polymer chain, it is possible to estimate monomer reactivity ratios (r). These ratios are critical for predicting the microstructure (i.e., random, blocky, or alternating) of a copolymer. For the copolymerization of Ala-NCA with Sarcosine-NCA (Sar-NCA), DFT calculations of the energy barriers for homo- and cross-propagation steps were performed. acs.orgnih.gov The results yielded reactivity ratios (r₁, r₂) whose product was close to 1 (r₁r₂ ≈ 1). acs.orgnih.gov This value suggests that the two monomers have similar reactivities towards the propagating chain ends, which would lead to the formation of a random copolymer, a prediction that can guide synthetic efforts. acs.orgnih.gov

Stereoselectivity is another critical aspect of NCA polymerization, as the properties of the resulting polypeptide are highly dependent on its stereochemistry. The use of Fmoc-L-Ala-NCA as a chiral derivatizing agent takes advantage of its high stereochemical integrity; the reaction with other amino acids proceeds with extremely low levels of racemization (less than 0.2%). rsc.org While specific computational predictions of stereoselectivity for Fmoc-ala-NCA polymerization are not widely documented, theoretical models can, in principle, be used to compare the transition state energies for the addition of L- vs. D-monomers to a growing chain with a specific chirality, thereby predicting the stereoselectivity of the polymerization.

Molecular Dynamics Simulations for Polypeptide Conformation and Self-Assembly

Once a polypeptide is synthesized, its function is dictated by the three-dimensional structures it adopts. Molecular Dynamics (MD) simulations are a powerful computational technique used to model the conformational dynamics and self-assembly of polymers like poly-L-alanine. elifesciences.org These simulations track the motions of atoms over time, providing a dynamic picture of how the polypeptide chain folds and interacts with its environment or with other chains.

MD simulations have been used to investigate the crucial initial steps of polymerization, showing how an NCA monomer binds to the N-terminus of a growing helical polypeptide chain. researchgate.net These simulations revealed that hydrogen bonding interactions between the NCA ring and the unsaturated N-H groups at the helix terminus are critical for stabilizing the monomer-polymer complex before the ring-opening reaction occurs. researchgate.net This provides a molecular basis for the observed self-catalyzed growth of polypeptide helices.

For longer polypeptide chains, MD simulations can predict stable secondary structures. Simulations of poly-leucine-alanine peptides in a membrane environment, for example, have shown that the polypeptide chain stably maintains an α-helical conformation over the course of nanoseconds. hilarispublisher.com These models also allow for the analysis of the flexibility and fluctuations of the helix, which are relevant for understanding peptide-peptide interactions and the formation of larger assemblies. hilarispublisher.com By simulating multiple chains, MD can offer insights into the self-assembly process, predicting how individual polypeptide helices might pack together to form bundles or other supramolecular structures.

Quantitative Structure-Property Relationship (QSPR) Modeling for Polymer Design

Quantitative Structure-Property Relationship (QSPR) modeling represents a data-driven approach to materials design. mdpi.com The core principle of QSPR is to establish a statistically significant correlation between the chemical structure of a molecule, encoded by numerical values called "molecular descriptors," and its macroscopic properties. tandfonline.com While specific QSPR models developed exclusively for polymers of Fmoc-ala-NCA are not prominent in the literature, the methodology is broadly applicable and provides a framework for the rational design of poly-alanine-based materials. researchgate.netresearchgate.net

The QSPR process involves several key steps:

Dataset Curation: A set of polymers with known properties (e.g., solubility, thermal stability, mechanical strength, or hydrogel viscoplasticity) is assembled. researchgate.net

Descriptor Calculation: For each polymer, a large number of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as topology (e.g., connectivity indices), geometry (e.g., surface area), and electronic properties (e.g., polarity, ionization potential). researchgate.netresearchgate.net

Model Development: Statistical or machine learning methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that links a subset of the most relevant descriptors to the property of interest. tandfonline.com

Validation: The model's predictive power is rigorously tested using cross-validation techniques and external test sets to ensure it is robust and not overfitted.

For a polymer like poly-alanine, QSPR could be used to predict properties like its aggregation propensity, which is critical for biomaterials applications. nih.gov Descriptors could include hydrophobicity, charge, and secondary structure propensity (β-propensity). nih.gov By establishing a reliable QSPR model, chemists could computationally screen virtual libraries of alanine-based copolymers with different co-monomers or end-groups to identify candidates with desired properties before embarking on time-consuming synthesis and characterization. This predictive capability accelerates the materials discovery and optimization cycle. researchgate.netresearchgate.net

Advanced Research Applications of Fmoc Poly Alanine and Derived Materials

Supramolecular Assembly and Hydrogel Formation

The self-assembly of Fmoc-amino acid derivatives into supramolecular structures is a cornerstone of their application. This process, driven by non-covalent interactions, leads to the formation of hydrogels—three-dimensional networks capable of entrapping large amounts of water. researchgate.net The amphiphilic nature of these molecules, which combine a hydrophobic Fmoc group with a hydrophilic amino acid or peptide chain, is crucial for this self-assembly. nih.gov The resulting hydrogels often exhibit properties comparable to those of materials formed from longer peptides or cross-linked polymers. researchgate.net

Mechanisms of Fibril and Nanowire Formation

The formation of hydrogels from Fmoc-poly(alanine) and related Fmoc-peptides begins with the self-assembly of individual molecules into elongated nanostructures, such as fibrils and nanowires. nih.govnih.gov This assembly is a complex process governed by a delicate balance of several non-covalent interactions. mdpi.comsemanticscholar.org

Key driving forces include:

π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other, which is a major contributor to the stability of the assembled structures. researchgate.netmdpi.com

Hydrogen Bonding: While initially thought to be dominated by β-sheet-like hydrogen bonding between peptide backbones, recent studies suggest that hydrogen bonding between the peptide residues and surrounding water molecules also plays a critical role. nih.govnih.gov In computational models of Fmoc-dialanine, amide-amide hydrogen bonds constituted less than 10% of the total hydrogen bonds. acs.org

Hydrophobic Interactions: The hydrophobic nature of the Fmoc group and certain amino acid side chains drives their aggregation to minimize contact with water, contributing to the formation of a fibrillar core. nih.govmdpi.com

Computational and experimental studies on Fmoc-dialanine have shown that the self-assembly process results in a condensed fibril structure where the Fmoc groups are primarily located in the center. nih.gov However, these hydrophobic groups can be partially exposed to water, creating an amphiphilic surface that may lead to the further aggregation of individual fibrils into the larger nano-scale fibers observed in hydrogels. nih.gov The process is not always a simple nucleation-elongation mechanism; in some cases, a liquid-liquid phase separation into solute-rich and solute-poor phases precedes the formation of nanofibrils. mdpi.comsemanticscholar.org The final morphology of the self-assembled structures, whether they are fibers, ribbons, or other forms, is highly dependent on the specific amino acid sequence and the conditions of assembly. nih.gov

Table 1: Key Interactions in Fmoc-Peptide Fibril Formation
Interaction TypeDescriptionPrimary Components InvolvedSignificance
π-π StackingAttractive, noncovalent interactions between aromatic rings.Fluorenyl rings of the Fmoc group. researchgate.netmdpi.comA primary driving force for aggregation and stabilization of the fibril core. mdpi.com
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom.Peptide backbone amides, carboxyl groups, and surrounding water molecules. nih.govContributes to the stability of the overall structure, though its nature is more complex than simple β-sheet formation. nih.govnih.gov
Hydrophobic EffectThe tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.Fmoc group and nonpolar amino acid side chains. mdpi.comDrives the initial collapse and formation of the fibril's core. nih.gov

Design of Stimuli-Responsive Hydrogels

A significant area of research is the development of "smart" hydrogels that can undergo a phase transition from a solution (sol) to a gel in response to specific environmental triggers. nih.gov This stimuli-responsive behavior is critical for applications like injectable therapies, where a liquid formulation can solidify in place within the body. nih.govmdpi.com

Common stimuli include:

pH: Changes in pH can alter the ionization state of acidic or basic groups on the peptide, affecting the electrostatic interactions and solubility, which can trigger gelation. nih.govrsc.org For instance, Fmoc-diphenylalanine can be solubilized at a high pH and then form a gel when the pH is lowered. acs.org

Temperature: Some Fmoc-peptide systems exhibit temperature-dependent gelation. nih.gov This is often seen in hybrid systems, such as those combining Fmoc-peptides with thermoresponsive polymers like Pluronic® F127, where the sol-gel transition temperature can be precisely controlled. mdpi.com

Solvent Switch: Gelation can be induced by changing the solvent composition. A common method involves dissolving the Fmoc-peptide in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then adding water to trigger self-assembly and hydrogel formation. acs.orgresearchgate.net

Metal Ions: The coordination of metal ions with amino acid residues, such as in metal-alanine complexes, can be used to cross-link polymer chains and form hydrogels. rsc.org The properties of these metallo-hydrogels can be tuned by stimuli that affect the metal-ligand binding. rsc.org

These responsive properties allow for the precise spatial and temporal control over the material's state, which is highly desirable for biomedical applications. nih.govnih.gov

Applications in Tissue Engineering Scaffolds

Fmoc-poly(alanine) and related peptide hydrogels are highly attractive as scaffolds for tissue engineering due to their biocompatibility and their structural resemblance to the natural extracellular matrix (ECM). nih.govaip.org The nanofibrous architecture of these hydrogels provides a suitable environment for cell adhesion, proliferation, and differentiation. nih.govaip.org

Research has demonstrated the potential of these scaffolds in various tissue engineering contexts:

Cell Encapsulation and Growth: The ability to form hydrogels under physiological conditions allows for the encapsulation of living cells within the 3D scaffold, providing a supportive environment for their growth. nih.gov Studies have shown that hydrogels made from Fmoc-functionalized peptides can support the culture of various cell types. aip.org

Biomineralization and Bone Tissue Engineering: Fmoc-protected amino acid hydrogels, particularly those with residues like aspartic acid, can be designed to bind calcium ions and serve as templates for mineralization. mdpi.com This makes them promising candidates for scaffolds aimed at bone repair and regeneration. mdpi.com These scaffolds have been shown to promote the osteogenic differentiation of pre-osteoblastic cells. mdpi.com

Neural Tissue Engineering: Hydrogels derived from Fmoc-peptides mimicking sequences from ECM proteins like laminin (B1169045) (e.g., Fmoc-DIKVAV) have been used as scaffolds in the injured central nervous system. uwa.edu.au These scaffolds can provide a favorable microenvironment for cellular infiltration and promote regenerative axonal growth. uwa.edu.au

The mechanical properties of these hydrogels can often be tuned to match those of the target tissue, further enhancing their suitability as tissue engineering scaffolds. mdpi.comnih.gov

Biomedical Applications of Polypeptide-Based Materials

The unique properties of Fmoc-poly(alanine) and other peptide-based materials make them versatile platforms for a range of biomedical applications beyond tissue scaffolding. Their ability to self-assemble into nanostructures is particularly useful for creating advanced delivery systems.

Drug Delivery Systems and Nanocarriers

Self-assembled Fmoc-peptide hydrogels and nanoparticles serve as effective reservoirs for the controlled release of therapeutic agents. nih.govmdpi.commdpi.com Their porous, water-filled network can encapsulate drug molecules, protecting them from degradation and enabling sustained release over time. rsc.orgnih.gov

Key features and findings include:

Encapsulation of Hydrophobic Drugs: These systems are particularly adept at carrying poorly water-soluble drugs. For example, Fmoc-diphenylalanine hydrogels have been successfully used to incorporate and provide controlled release for anticancer drugs like Paclitaxel and Temozolomide. rsc.org

Tunable Release Kinetics: The release of the encapsulated drug can be controlled by the properties of the hydrogel network. The release mechanism often follows a biphasic profile, with an initial phase dominated by hydrogel erosion followed by a diffusion-controlled stage. researchgate.net

Injectable Formulations: The stimuli-responsive nature of many Fmoc-peptide systems allows for their use as injectable drug delivery vehicles. nih.govacs.org A drug-loaded solution can be injected and subsequently form a gel depot at the target site, providing localized and sustained drug delivery. mdpi.comacs.org This has been demonstrated with injectable hydrogels encapsulating doxorubicin, which were shown to reduce tumor load in preclinical models. nih.govacs.org

Table 2: Examples of Fmoc-Peptide Systems for Drug Delivery
Fmoc-Peptide SystemEncapsulated DrugKey FindingApplication
Fmoc-diphenylalanine HydrogelIndomethacin (IDM)Demonstrated biphasic release (erosion followed by diffusion) and excellent injectability. researchgate.netInjectable anti-inflammatory drug delivery.
Fmoc-diphenylalanine/PEG HydrogelPaclitaxel, TemozolomideFacilitated the incorporation and controlled release of poorly water-soluble anticancer drugs. rsc.orgLocalized cancer chemotherapy.
Fmoc-alanine derivative HydrogelDoxorubicinInjectable hydrogel injected at the tumor site led to regression of tumor load. nih.govacs.orgSite-specific cancer therapy.
Fmoc-Phe3 HydrogelDexamethasone (in nanoparticles)Release was controlled and sustained, and could be modulated by the degree of crosslinking. nih.govControlled release for tissue engineering applications.

Gene Delivery and Gene Engineering Platforms

While less developed than drug delivery applications, the use of peptide-based materials as non-viral vectors for gene delivery is a promising area of research. mdpi.comacs.org The goal is to create systems that can safely and efficiently transport genetic material (like DNA or RNA) into target cells. acs.org

Key design principles for peptide-based gene carriers include:

DNA Condensation: Cationic peptide sequences, such as those containing lysine (B10760008) or arginine, can electrostatically interact with negatively charged DNA to condense it into compact nanoparticles, protecting it from enzymatic degradation. acs.org

Cellular Uptake: The incorporation of cell-penetrating peptides (CPPs), such as TAT, can enhance the uptake of the gene-loaded nanoparticles into cells. acs.org

Endosomal Escape: A major barrier to successful gene delivery is the entrapment of the vector in endosomes. Peptides containing pH-sensitive residues like histidine can promote the disruption of the endosomal membrane in the acidic environment, allowing the genetic cargo to escape into the cytoplasm. acs.org

Nuclear Targeting: For the genetic material to be expressed, it must enter the nucleus. Attaching a nuclear localization signal (NLS) to the peptide can facilitate this process. acs.org

Recent research has shown that co-assembly of rationally designed peptides with DNA can form nanoparticles that achieve high transfection efficiency, even in the presence of serum. acs.org The inclusion of a hydrophobic Fmoc group has been found to be critical for efficient gene transfection at low concentrations, highlighting its role in stabilizing the delivery vehicle. acs.org

Biosensors and Bioimaging Agents

The self-assembly of Fmoc-modified amino acids and peptides into ordered nanostructures is a cornerstone for developing novel biosensors and bioimaging agents. researchgate.netsigmaaldrich.com These materials can form various hierarchical structures, including nanofibrils, nanotubes, and hydrogels, which serve as scaffolds for sensing applications. mdpi.com While much research has focused on Fmoc-diphenylalanine (Fmoc-FF), the principles are applicable to other Fmoc-amino acids, including Fmoc-alanine. researchgate.netacs.org The intrinsic fluorescence of peptide-based nanomaterials can make them suitable as fluorescent probes. mdpi.com

Biosensors operate by combining a recognition component (bioreceptor) that interacts with a target analyte and a transducer that converts this interaction into a measurable signal. sigmaaldrich.com Fmoc-peptide assemblies can serve as the matrix for immobilizing bioreceptors like enzymes or antibodies or can themselves be the sensing element. mdpi.comresearchgate.net For instance, researchers have developed fluorescent nanoparticles from self-assembled Fmoc-peptides for detecting specific biological molecules, such as the amyloid-β peptide associated with Alzheimer's disease. mdpi.com Furthermore, peptide hydrogels have been used to embed cells and enzymes to create 3D cell culture-based electrochemical platforms for monitoring cellular activities in situ. mdpi.com The ability to engineer these materials at a molecular level allows for the creation of highly specific and sensitive detection systems. nih.gov

Integration into Hybrid Materials and Nanotechnology

The integration of Fmoc-poly(alanine) and related Fmoc-peptides into hybrid materials represents a significant advance in nanotechnology, creating composites with enhanced or novel properties. These materials combine the biological functionality and self-assembly characteristics of the peptide component with the physical or chemical properties of inorganic materials. diva-portal.org

Polypeptide-inorganic nanocomposites are a class of hybrid materials where peptide structures are combined with inorganic nanoparticles (NPs). nih.gov This combination can yield materials with reinforced structures and multifunctional capabilities suitable for applications ranging from drug delivery to tissue engineering. diva-portal.orgnih.gov

Research has demonstrated the fabrication of various nanocomposites using Fmoc-peptides as the organic matrix. Examples include:

Silica (B1680970) Nanoparticles (NPs): Fmoc-peptide hydrogels have been combined with silica NPs functionalized with enzymes. nih.govnih.gov

Graphene Oxide: This has been used as a nanofiller to reinforce hydrogels formed from self-assembling peptides. nih.gov

Magnetic Nanoparticles: A notable example involves the use of a silver/iron oxide nanocomposite (Ag/Fe₃O₄@SiO₂-IT) as a recyclable coupling reagent for forming peptide bonds, including with Fmoc-L-alanine-OH. acs.org In this system, the nanocomposite acts as a catalyst, facilitating the reaction on its surface. acs.org

Quantum Dots: Peptide-hydrogel-graphene quantum dot composites have been developed for targeted imaging of tumor cells. nih.gov

Mineralized Hydrogels: Fmoc-protected amino acids, such as a doubly protected aspartic acid, have been used to create hydrogels that can bind calcium ions, acting as nucleation points for mineralization with phosphate (B84403), mimicking bone structure. nih.gov

These composites leverage the self-assembly of the Fmoc-peptide to create an ordered matrix around the inorganic components, leading to materials with unique optical, mechanical, and biological properties. diva-portal.org

The ability of Fmoc-peptides to self-assemble can be triggered by environmental cues, a property that is exploited in the creation of surface-engineered biomaterials. This approach allows for the development of functional coatings on material surfaces for specific biological applications. nih.gov

A key strategy is enzyme-assisted self-assembly (EASA), where a soluble, non-assembling peptide precursor is transformed into an insoluble, self-assembling hydrogelator by an enzyme localized on a surface. nih.gov In one study, a surface was coated with silica nanoparticles functionalized with alkaline phosphatase (AP). This enzyme-coated surface was then exposed to a solution of Fmoc-FFpY (a phosphorylated, soluble precursor). The immobilized AP removed the phosphate group, converting the precursor into the hydrogelator Fmoc-FFY, which then self-assembled into a hydrogel coating directly on the surface. nih.gov This technique creates a fibrillary coating with a thickness of a few micrometers that can impart new functionalities, such as antibacterial properties, to the underlying material. nih.gov Such surfaces, which can mimic the extracellular matrix, are valuable in tissue engineering to promote cell adhesion, proliferation, and differentiation. researchgate.netnih.gov

Catalysis and Biocatalysis Support Systems

Self-assembling Fmoc-peptide nanostructures offer a powerful platform for designing artificial enzymes and catalyst support systems. acs.orgnih.gov These systems take advantage of the ordered, high-density presentation of functional groups on the surface of nanofibrils or within a hydrogel matrix. nih.gov This minimalist approach allows for the creation of structures that can mimic the active sites of natural enzymes. acs.org

Researchers have designed catalytic systems by co-assembling different Fmoc-peptide building blocks. For example, a mimic of a hydrolase catalytic triad (B1167595) was created by co-assembling Fmoc-peptides functionalized with histidine, serine, and aspartic acid (Fmoc-FFH, Fmoc-FFS, and Fmoc-FFD). acs.orgnih.gov The resulting fibrils showed enhanced catalytic activity for hydrolysis reactions compared to systems with only a single type of functionalized peptide. acs.orgnih.gov

Furthermore, peptide nanostructures can serve as supports for immobilizing catalysts. The hydrogel network can encapsulate catalytic molecules, providing a specific microenvironment that can enhance reaction rates and selectivity. researchgate.net The use of peptides as catalysts is an expanding field in asymmetric organic synthesis, where the chiral nature of the amino acid building blocks is used to control the stereochemistry of chemical reactions. The Fmoc group is instrumental in this area, both as a standard protecting group in the solid-phase synthesis of peptide catalysts and as a driver for the self-assembly needed to form the catalytic nanostructures. researchgate.net

Analytical Reagent for Chiral Separation of Amino Acids

Fmoc-L-ala-N-carboxyanhydride (FMOC-L-Ala-NCA) has been established as a highly effective chiral derivatizing agent for the separation of amino acid enantiomers. nih.govoup.comtiscali.cz The analysis of enantiomeric purity is critical in fields like peptide synthesis, where racemization can be a significant issue. oup.com

The method involves a rapid reaction where FMOC-L-Ala-NCA derivatizes a racemic mixture of a target amino acid (D,L-amino acid). oup.comtiscali.cz This reaction creates a pair of diastereomeric dipeptides (e.g., FMOC-L-Ala-L-Phe and FMOC-L-Ala-D-Phe). Because diastereomers have different physical properties, they can be separated using standard achiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). nih.govoup.com

The derivatization is fast, typically completing within 5 minutes at room temperature in a slightly basic borate (B1201080) buffer. oup.comtiscali.cz The resulting diastereomers are then separated, often on an octylsilica stationary phase, allowing for the quantification of the minor enantiomer. oup.com The detection limit of this method has been reported to be as low as 0.2% of the minor enantiomer in the major one. nih.govtiscali.cz This approach provides a reliable tool for monitoring racemization during solid-phase peptide synthesis. oup.com

HPLC Separation Characteristics of Diastereomers Formed by Reaction of D/L-Amino Acids with FMOC-L-Ala-NCA

This table presents data on the high-performance liquid chromatography (HPLC) separation of diastereomeric dipeptides. These are formed when free D- and L-amino acids react with FMOC-L-Ala-NCA. The data includes retention times for both the L-L and L-D isomers, the retention factor (k), and the resolution (Rs) between the two peaks. A higher Rs value indicates better separation.

Amino Acid tR (L-L) (min) tR (L-D) (min) k (L-L) k (L-D) Rs
Alanine (B10760859) 16.5 15.9 2.30 2.18 1.20
Valine 24.3 23.0 3.86 3.60 1.30
Leucine 29.5 27.8 4.90 4.56 1.42
Isoleucine 27.6 26.2 4.52 4.24 1.33
Proline 25.4 24.0 4.08 3.80 1.40
Phenylalanine 30.6 28.9 5.12 4.78 1.31
Tryptophan 32.5 30.7 5.50 5.14 1.29
Methionine 23.5 22.3 3.70 3.46 1.25

Data sourced from a study on the chiral analysis of D,L-amino acids derivatized with N-Fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride. oup.com

Q & A

Q. What initiation systems are most effective for achieving controlled ring-opening polymerization (ROP) of Fmoc-ala-N-carboxyanhydride (NCA) to synthesize well-defined polypeptides?

Living initiating systems, such as primary amines or transition metal catalysts, are critical for controlled ROP of NCAs. These systems minimize chain transfer and termination, enabling precise control over molecular weight and polydispersity. For example, Deming's 1997 work established primary amine initiators under strict anhydrous conditions, which remain foundational for synthesizing monodisperse polypeptides . Recent advancements include zwitterionic and transition metal-mediated systems, which offer improved tolerance to minor impurities .

Q. What analytical techniques are essential for characterizing the molecular weight and purity of polypeptides synthesized from Fmoc-ala-NCA?

Size exclusion chromatography (SEC) determines molecular weight distribution, while matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-ToF-MS) identifies side products like cyclic peptides or terminated chains. Fourier-transform infrared (FTIR) spectroscopy monitors NCA monomer conversion by tracking carbonyl stretching vibrations (1,800–1,850 cm⁻¹) during polymerization .

Q. How can large-scale synthesis of Fmoc-ala-NCA be optimized for reproducibility and yield?

Diphosgene or triphosgene under ambient temperature (20–25°C) in anhydrous tetrahydrofuran (THF) is commonly used. Post-synthesis purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography removes unreacted amino acids and HCl byproducts. Strict moisture exclusion and inert atmospheres (N₂/Ar) are critical to prevent premature hydrolysis .

Advanced Research Questions

Q. How do reaction temperature and pressure influence the polymerization kinetics and side reactions of Fmoc-ala-NCA?

Lower pressures (e.g., 1×10⁻⁵ bar) accelerate polymerization for NCAs like γ-benzyl-L-glutamate (BLG) and L-alanine (Ala), reducing side reactions until full conversion. For temperature-sensitive NCAs (e.g., β-benzyl-L-aspartate), polymerization at 0°C minimizes chain termination and branching. MALDI-ToF-MS data show that side reactions (e.g., chain scrambling) dominate after ~90% monomer conversion in high-reactivity NCAs .

Q. What strategies enable the synthesis of multiblock copolypeptides using Fmoc-ala-NCA, and how do structural variations impact self-assembly?

Sequential ROP with orthogonal protection/deprotection steps allows block-selective polymerization. For example, a tetrablock copolymer (PBLG-b-PAla-b-PZLL-b-PBLA) with a polydispersity of 1.3 was synthesized by alternating monomer addition under vacuum. Secondary structure compatibility (e.g., α-helix vs. β-sheet) between blocks dictates self-assembly into micelles (hydrophobic-core) or vesicles (bilayer) .

Q. What computational methods provide insights into the amine-mediated ROP mechanism of Fmoc-ala-NCA?

Density functional theory (DFT) studies reveal that amine addition to the 5-carbonyl group (not decarboxylation) is the rate-determining step. Secondary amines (e.g., piperidine) initiate polymerization with energy barriers (~15 kcal/mol) comparable to primary amines, supporting experimental observations of living polymerization. Reactivity ratios (r₁ × r₂ ≈ 1) indicate random copolymerization when mixed NCAs are used .

Q. How can stimuli-responsive polypeptides derived from Fmoc-ala-NCA be engineered for biomedical applications?

Incorporating pH-sensitive (e.g., poly(L-histidine)) or temperature-responsive (e.g., poly(N-isopropylacrylamide)) segments enables conformational changes. For example, copolymers with poly(L-glutamic acid) undergo helix-to-coil transitions at acidic pH, facilitating drug release in tumor microenvironments. Functionalization with targeting ligands (e.g., RGD peptides) enhances tissue specificity .

Q. What methodologies address contradictions in reported polymerization rates for Fmoc-ala-NCA under varying conditions?

Discrepancies arise from differences in initiator purity, solvent dryness, and NCA storage conditions. Standardized protocols, such as pre-drying solvents over molecular sieves and quantifying residual moisture via Karl Fischer titration, improve reproducibility. Kinetic studies using in-situ FTIR or NMR are recommended to resolve conflicting data .

Methodological Considerations

  • Safety and Handling : Use fume hoods, gloves, and eye protection when handling NCAs due to their moisture sensitivity and potential irritancy. Waste should be neutralized (e.g., with ethanol/water) before disposal .
  • Data Interpretation : Compare SEC results with MALDI-ToF-MS to distinguish between true molecular weight distributions and aggregation artifacts. For block copolymers, circular dichroism (CD) can confirm secondary structure retention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.